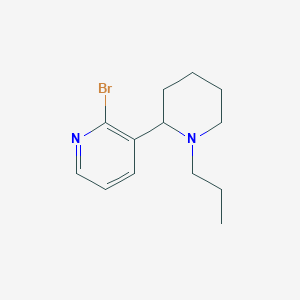

2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19BrN2 |

|---|---|

Molecular Weight |

283.21 g/mol |

IUPAC Name |

2-bromo-3-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C13H19BrN2/c1-2-9-16-10-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,12H,2-4,7,9-10H2,1H3 |

InChI Key |

QNCXWXVXXWABRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=C(N=CC=C2)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Bromo 3 1 Propylpiperidin 2 Yl Pyridine

Reactions Involving the Bromine Atom

The carbon-bromine bond at the C2 position of the pyridine (B92270) ring is the primary site for a variety of synthetic transformations. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes the C2 position susceptible to several classes of reactions.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-poor, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions relative to the ring nitrogen. wikipedia.org In 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, the bromine atom at the C2 position serves as a competent leaving group for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored. The presence of the ring nitrogen aids in stabilizing the negative charge of the Meisenheimer intermediate through resonance, making pyridines generally more reactive towards SNAr than their benzene analogues. wikipedia.orgnih.gov

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of 2-substituted pyridine derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Bromopyridine (B144113) Scaffolds

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Alcohols (R-OH) | NaH, THF | 2-Alkoxy-3-(1-propylpiperidin-2-yl)pyridine |

| Thiols (R-SH) | NaH, DMF | 2-(Alkylthio)-3-(1-propylpiperidin-2-yl)pyridine |

| Amines (R₂NH) | Heat, or Pd-catalysis | N,N-Dialkyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine |

This table illustrates the expected outcomes based on the known reactivity of 2-bromopyridines.

Further Metal-Catalyzed Cross-Coupling Reactivity

The C-Br bond in 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium- and copper-catalyzed reactions are particularly prevalent.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds. researchgate.netnih.gov It involves the reaction of the 2-bromopyridine derivative with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govaudreyli.com This reaction would yield 2-aryl- or 2-vinyl-3-(1-propylpiperidin-2-yl)pyridine derivatives.

Other Cross-Coupling Reactions: Beyond the Suzuki coupling, the 2-bromopyridine moiety can participate in a wide array of other metal-catalyzed transformations. These reactions significantly expand the synthetic utility of the compound, allowing for the introduction of diverse functional groups at the C2 position.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Functionality |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Aryl or 2-Vinyl |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | 2-Vinyl |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | 2-Amino |

| Stille | Organostannane | Pd(PPh₃)₄ | 2-Aryl, 2-Vinyl, or 2-Alkyl |

| Ullmann | Amine, Alcohol | CuI, Ligand, Base | 2-Amino or 2-Alkoxy |

This table outlines common cross-coupling reactions applicable to the 2-bromopyridine core structure. rsc.orgnih.govmdpi.com

Reductive Debromination Pathways

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for accessing the corresponding des-bromo analogue, 3-(1-propylpiperidin-2-yl)pyridine. A common and efficient method for achieving this is catalytic hydrogenation. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate or triethylamine, to neutralize the HBr byproduct. organic-chemistry.org Other reducing agents can also be employed for this transformation. nih.govnih.gov

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring's nitrogen atom imparts basic and nucleophilic character, allowing it to undergo reactions such as N-oxidation and salt formation.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. thieme-connect.de Alternatively, hydrogen peroxide can be used in conjunction with catalysts like methyltrioxorhenium. thieme-connect.de

The resulting product, 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine N-oxide, exhibits altered reactivity compared to the parent pyridine. The N-oxide functional group is a strong electron-donating group via resonance but electron-withdrawing inductively. This modification can activate the C2 and C4 positions for both nucleophilic and electrophilic attack and is a key intermediate in the synthesis of various functionalized pyridines. wikipedia.orgchemicalbook.com For instance, 2-bromopyridine N-oxides are known to react with active methylene compounds. acs.org

Salt Formation

As a base, the pyridine nitrogen in 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine will readily react with protic acids to form pyridinium salts. This is a fundamental acid-base reaction. For example, treatment with acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) in an appropriate solvent will lead to the precipitation of the corresponding hydrochloride or hydrobromide salt. The protonation of the nitrogen atom significantly alters the physical properties of the molecule, such as increasing its water solubility. The basicity of the piperidine (B6355638) nitrogen means that it can also be protonated, potentially leading to the formation of a di-salt in the presence of excess acid.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine |

| 2-Alkoxy-3-(1-propylpiperidin-2-yl)pyridine |

| 2-(Alkylthio)-3-(1-propylpiperidin-2-yl)pyridine |

| N,N-Dialkyl-3-(1-propylpiperidin-2-yl)pyridin-2-amine |

| 3-(1-Propylpiperidin-2-yl)pyridine-2-carbonitrile |

| 2-Aryl-3-(1-propylpiperidin-2-yl)pyridine |

| 2-Vinyl-3-(1-propylpiperidin-2-yl)pyridine |

| 2-Alkynyl-3-(1-propylpiperidin-2-yl)pyridine |

| 3-(1-Propylpiperidin-2-yl)pyridine |

| 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine N-oxide |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| Hydrochloric acid |

| Hydrobromic acid |

| Palladium on carbon (Pd/C) |

| Sodium acetate |

| Triethylamine |

| Boronic acid |

| Boronic ester |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Palladium(II) acetate (Pd(OAc)₂) |

| Copper(I) iodide (CuI) |

Transformations at the Piperidine Nitrogen

The tertiary amine of the piperidine ring is a key site for chemical modifications, including dealkylation, re-alkylation, and quaternization.

N-Dealkylation and Subsequent Re-alkylation

The N-propyl group of 2-bromo-3-(1-propylpiperidin-2-yl)pyridine can be removed through N-dealkylation reactions, yielding the corresponding secondary amine, 2-bromo-3-(piperidin-2-yl)pyridine. This transformation is a crucial step for further derivatization, allowing for the introduction of different alkyl or functionalized groups at the nitrogen atom.

Common methods for N-dealkylation of tertiary amines involve reagents like cyanogen bromide (von Braun reaction) or chloroformates. For instance, reaction with α-chloroethyl chloroformate followed by methanolysis is an effective method for dealkylating N-alkylpiperidines.

Once the secondary amine is obtained, it can be readily re-alkylated using various alkylating agents such as alkyl halides or through reductive amination. This allows for the synthesis of a diverse range of analogs with modified properties.

Table 1: N-Dealkylation and Re-alkylation Reactions

| Reaction | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| N-Dealkylation | 1. α-Chloroethyl chloroformate, DCE, reflux2. Methanol, reflux | 2-Bromo-3-(piperidin-2-yl)pyridine | Provides the secondary amine for further functionalization. |

| Re-alkylation | Ethyl iodide, K₂CO₃, Acetonitrile (B52724), reflux | 2-Bromo-3-(1-ethylpiperidin-2-yl)pyridine | Example of introducing a different alkyl group. |

Note: The data in this table is representative of typical reactions for N-alkylpiperidines and is intended for illustrative purposes.

Quaternization Reactions

The nitrogen atom of the piperidine ring can act as a nucleophile and react with alkylating agents to form quaternary ammonium salts. This quaternization reaction introduces a permanent positive charge and can significantly alter the biological and physical properties of the molecule.

The reaction typically proceeds by treating 2-bromo-3-(1-propylpiperidin-2-yl)pyridine with an excess of an alkyl halide, such as methyl iodide or ethyl bromide. The rate of quaternization can be influenced by the nature of the alkylating agent and the solvent used.

Table 2: Quaternization of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

| Alkylating Agent | Solvent | Product |

|---|---|---|

| Methyl Iodide | Acetonitrile | 2-Bromo-3-(1-methyl-1-propylpiperidin-2-yl)pyridinium iodide |

| Ethyl Bromide | Acetone | 2-Bromo-3-(1-ethyl-1-propylpiperidin-2-yl)pyridinium bromide |

Note: The data in this table is illustrative of expected quaternization reactions.

Functionalization and Stereochemical Transformations of the Piperidine Ring

The piperidine ring of 2-bromo-3-(1-propylpiperidin-2-yl)pyridine can undergo various functionalization reactions. Due to the presence of a substituent at the 2-position, stereochemical outcomes are an important consideration in these transformations.

Methods for the direct, site-selective C-H functionalization of piperidines have been developed, allowing for the introduction of substituents at various positions on the ring. nih.gov The directing effect of the nitrogen atom and the existing substituent can influence the regioselectivity of these reactions.

Furthermore, if the starting material is enantiomerically pure, stereochemical transformations can be performed to access different diastereomers or to introduce new stereocenters. For example, reactions that proceed through an enamine or iminium ion intermediate could potentially lead to racemization or controlled diastereoselective functionalization depending on the reaction conditions and reagents used.

Spectroscopic and Structural Elucidation of 2 Bromo 3 1 Propylpiperidin 2 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the local electronic environments of individual atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) would be critical for identifying the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J). This information would help to piece together the connectivity of the pyridine (B92270) and piperidine (B6355638) rings and the propyl group. Without experimental data, a theoretical discussion of expected chemical shifts remains speculative.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal, and its chemical shift can indicate its hybridization and proximity to electronegative atoms like nitrogen and bromine. The absence of a published spectrum for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine prevents a definitive assignment of its carbon skeleton.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning proton and carbon signals and establishing the precise connectivity between atoms. These experiments would be vital in confirming the attachment of the propyl group to the piperidine nitrogen and the linkage of the piperidine ring to the pyridine ring at the C3 position. No such experimental data has been reported.

Stereochemical Assignment via Nuclear Overhauser Effect (NOE) Experiments

The stereochemistry at the chiral center (C2 of the piperidine ring) could be investigated using NOE-based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These techniques detect through-space interactions between protons that are close to each other, which would help determine the relative orientation of the substituent at the chiral center. This crucial stereochemical information is currently unknown due to the lack of experimental studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine. This would serve as a primary confirmation of the compound's identity and the presence of the bromine atom, which has a characteristic isotopic pattern. In the absence of published HRMS data, the exact mass and elemental composition have not been experimentally verified.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine. In ESI-MS, the primary species observed is the protonated molecule, [M+H]⁺.

The molecular formula for the compound is C₁₃H₁₉BrN₂. The presence of bromine is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 51% and 49%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak, with two signals of almost equal intensity separated by two mass-to-charge units (m/z), corresponding to [M+H]⁺ and [M+2+H]⁺. This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

The high-resolution mass spectrum would provide the exact mass of the protonated molecule, allowing for the confirmation of its elemental composition.

Table 1: Predicted ESI-MS Data for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

| Ion Species | Calculated m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | 283.0808 | Protonated molecule containing the ⁷⁹Br isotope. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion, typically the protonated molecule [M+H]⁺. The resulting fragment ions reveal the connectivity of the atoms within the molecule. The fragmentation of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen atom is a common pathway for amines. libretexts.org This could lead to the loss of the propyl group or fragmentation of the piperidine ring itself.

Piperidine Ring Opening: The saturated piperidine ring can undergo cleavage to produce a series of characteristic fragment ions.

Cleavage of the Inter-ring Bond: The bond connecting the pyridine and piperidine rings could cleave, generating ions corresponding to each of the heterocyclic systems.

Loss of HBr: Elimination of hydrogen bromide from the precursor ion is another possible fragmentation route.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 283.1)

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 241.1 | C₃H₆ | Loss of propene from the N-propyl group. |

| 199.0 | C₆H₁₂N | Cleavage of the bond between the two rings, retaining the bromopyridine fragment. |

| 157.0 | C₅H₁₀N-C₃H₇ | Loss of the entire N-propylpiperidine side chain. |

| 128.1 | C₃H₇, Br | Loss of the propyl group and the bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is expected to show a combination of absorption bands corresponding to its aromatic pyridine core and its saturated N-alkylated piperidine ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyridine ring) |

| 2980-2850 | C-H Stretch | Aliphatic (Piperidine and propyl groups) |

| 1600-1550 | C=C and C=N Stretch | Aromatic ring vibrations (Pyridine ring) |

| 1470-1430 | C-H Bend | CH₂ scissoring (Aliphatic) |

| 1200-1100 | C-N Stretch | Aliphatic amine (Piperidine ring) |

| 1100-1000 | C-H In-plane Bend | Aromatic (Pyridine ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine would be dominated by the chromophore of the substituted pyridine ring. The expected absorptions are due to π → π* and n → π* electronic transitions. researchgate.net The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substitution pattern on the pyridine ring and the solvent used for the analysis.

Table 4: Predicted UV-Vis Absorption Data (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~210-220 | ~8,000 - 12,000 | π → π* | Pyridine Ring |

| ~260-270 | ~2,500 - 4,000 | π → π* | Pyridine Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine would provide a wealth of structural information.

This analysis would confirm the molecular connectivity and reveal:

Conformation: The conformation of the piperidine ring (e.g., chair, boat) and the orientation of the propyl group.

Stereochemistry: The relative orientation of the pyridine and piperidine rings. The torsion angle between the two rings is a critical parameter.

Bond Parameters: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as π-stacking of the pyridine rings or potential halogen bonding involving the bromine atom. nih.gov

Table 5: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| C-Br Bond Length | The distance between the carbon and bromine atoms on the pyridine ring. | ~1.88 - 1.92 Å |

| C-N-C Bond Angle | The angle within the piperidine ring at the nitrogen atom. | ~110 - 114° |

| Piperidine Conformation | The 3D shape of the saturated ring. | Predominantly Chair |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an essential technique for both assessing the purity of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine and for its isolation (preparative HPLC). Reversed-phase HPLC would be the most common mode used for this compound.

In a typical analytical setup, the compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com An acid modifier like formic or trifluoroacetic acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating the basic nitrogen atoms. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~265 nm). Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 6: Representative Analytical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time (tR) | Dependent on exact conditions, but expected in the mid-to-late gradient range. |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound such as 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, GC is instrumental in determining its purity, identifying potential impurities from synthesis, and quantifying its presence in various matrices. The volatility of the compound, influenced by its molecular weight and intermolecular forces, allows it to be vaporized at typical GC inlet temperatures without degradation, a prerequisite for successful GC analysis.

In a typical GC analysis of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, the compound is injected into a heated inlet, where it is vaporized and transported by an inert carrier gas, such as helium or nitrogen, into a capillary column. The separation of the analyte from other components in the sample mixture is achieved based on the differential partitioning of the compounds between the stationary phase, a thin film of a high-boiling liquid coated on the inner surface of the column, and the mobile gas phase.

The choice of the stationary phase is critical for achieving optimal separation. For a moderately polar compound like 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, a mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, is often employed. The temperature of the column is another crucial parameter that is typically programmed to increase over the course of the analysis. This temperature programming allows for the efficient elution of a wide range of compounds with varying boiling points, ensuring sharp peaks and good resolution.

Following separation in the column, the eluted compounds are detected by a suitable detector. A Flame Ionization Detector (FID) is a common choice for organic compounds, offering high sensitivity. For more definitive identification, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS). This powerful combination not only separates the components but also provides their mass spectra, which can be used for structural elucidation and unambiguous identification by comparing the fragmentation patterns with spectral libraries or through detailed interpretation.

While specific experimental data for the gas chromatographic analysis of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is not widely available in published literature, a representative set of GC parameters can be proposed based on the analysis of structurally similar N-alkylated bromopyridine derivatives. The following interactive data table illustrates a hypothetical, yet scientifically plausible, set of conditions for the GC analysis of this compound.

Hypothetical GC-MS Parameters for the Analysis of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 100 °C, hold for 2 min |

| Ramp Rate | 15 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Expected Result | |

| Retention Time (RT) | Approximately 12.5 - 14.0 minutes |

It is important to note that the actual retention time would need to be determined experimentally and would be influenced by the specific instrument and conditions used. The analysis would be expected to show a primary peak corresponding to 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, with any additional peaks indicating the presence of impurities. The mass spectrum obtained from the MS detector would be a critical piece of data for confirming the identity of the main peak and for tentatively identifying any co-eluting impurities based on their fragmentation patterns.

Computational and Theoretical Studies on 2 Bromo 3 1 Propylpiperidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule, including its three-dimensional structure, electron distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. For 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be used to predict its most stable three-dimensional arrangement. researcher.life

The calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. It is expected that the pyridine (B92270) ring will exhibit a largely planar geometry, characteristic of aromatic systems. The presence of the bulky 1-propylpiperidin-2-yl group at the 3-position and the bromine atom at the 2-position will induce some steric strain, which may lead to minor distortions from ideal planarity. The C-Br bond length and the bond parameters of the piperidine (B6355638) ring would also be determined. DFT is also effective in mapping the electron density distribution, revealing the electronic effects of the substituents on the pyridine ring. The bromine atom, being electronegative, would withdraw electron density from the ring, while the piperidinyl group would act as an electron-donating group.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | ~1.89 |

| C3-C(piperidine) | ~1.50 |

| N(pyridine)-C2 | ~1.34 |

| N(piperidine)-C2(piperidine) | ~1.47 |

| N(piperidine)-Propyl | ~1.48 |

| **Bond Angles (°) ** | |

| N(pyridine)-C2-C3 | ~122 |

| C2-C3-C(piperidine) | ~121 |

| C3-C(piperidine)-N(piperidine) | ~110 |

Note: The values presented in this table are hypothetical and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from specific DFT calculations for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the nitrogen atom of the piperidine ring, which have electron-donating characteristics. The LUMO, on the other hand, is expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest a higher reactivity. irjweb.com

Table 2: Predicted Frontier Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These energy values are estimations based on typical values for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.

Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of its constituent atoms.

For 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, the analysis would yield a set of characteristic vibrational frequencies. Key vibrational modes would include the C-H stretching vibrations of the pyridine and piperidine rings, the C-N stretching modes of both rings, and the C-Br stretching frequency. The calculated spectrum can be compared with experimental data to confirm the molecular structure. Theoretical calculations are also essential for the correct assignment of the experimentally observed vibrational bands. researchgate.net

Table 3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyridine C-H stretch | 3100-3000 |

| Piperidine C-H stretch | 2950-2850 |

| Pyridine C=C/C=N stretch | 1600-1400 |

| Piperidine CH₂ bend | ~1450 |

| C-N stretch | 1300-1100 |

| C-Br stretch | 700-600 |

Note: These are approximate ranges for the specified vibrational modes based on known data for similar functional groups.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of a molecule. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals upon absorption of light.

The predicted UV-Vis spectrum of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine would likely show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the pyridine ring and possibly n-π* transitions involving the nitrogen lone pairs. The positions and intensities of these absorption maxima are influenced by the substituents. The bromine atom and the propyl-piperidinyl group would cause shifts in the absorption wavelengths compared to unsubstituted pyridine.

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and the propyl group necessitates a thorough conformational analysis to understand the molecule's preferred shapes and dynamic behavior.

Computational studies on piperidine derivatives have shown that the piperidine ring typically adopts a chair conformation to minimize steric strain. d-nb.info For 2-substituted piperidines, the substituent can be in either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic factors. nih.gov

In 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, the pyridine group at the 2-position of the piperidine ring is a bulky substituent. Generally, bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions. acs.org Therefore, it is highly probable that the pyridine ring predominantly occupies the equatorial position on the piperidine chair.

The N-propyl group also has conformational flexibility. The orientation of the propyl group relative to the piperidine ring will be determined by a balance of steric and electronic effects. Computational modeling can be used to calculate the relative energies of the different possible conformers (e.g., those arising from rotation around the N-propyl and C-pyridine bonds) to identify the most stable conformations. These studies reveal that the conformational preferences can be influenced by factors such as charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

There are no specific molecular dynamics (MD) simulation studies published for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. Such studies would provide crucial information about the conformational flexibility of the propylpiperidinyl group, the dynamics of its interaction with potential biological targets, and the influence of solvent on its structure. The stability of related pyridine derivatives in complex with proteins has been assessed using MD simulations, highlighting the importance of this technique. academie-sciences.fr

Mechanistic Studies of Chemical Reactions Involving the Compound

Detailed mechanistic studies elucidating the pathways of chemical reactions specifically involving 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine are not documented in the available literature. Mechanistic studies are fundamental to understanding reaction outcomes, predicting product formation, and optimizing reaction conditions. For bromo-pyridine compounds in general, studies often focus on nucleophilic substitution and cross-coupling reactions, where the bromine atom is displaced. mdpi.com However, without specific experimental or theoretical data, any proposed reaction mechanism for the title compound would be purely speculative.

Molecular Modeling and Simulation Approaches

While molecular modeling and simulation are broad fields, specific applications to 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine are not found in the current body of scientific literature. These approaches are critical for predicting molecular properties and interactions.

No docking studies specifically investigating the non-covalent interactions of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine have been published. Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies for this compound would be instrumental in identifying potential binding partners and understanding the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that govern its binding affinity. scholarsresearchlibrary.com Docking studies have been performed on a variety of other pyridine derivatives to predict their binding modes and affinities with biological targets. nih.govumpr.ac.id

Prediction and Correlation of Spectroscopic Data with Experimental Findings

There is no available research that focuses on the theoretical prediction and its correlation with experimental spectroscopic data (such as NMR, IR, or UV-Vis) for 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine. Such studies involve using quantum chemical calculations, like Density Functional Theory (DFT), to compute spectroscopic parameters and then comparing them with experimentally obtained spectra to validate the computational models and aid in spectral assignment. This type of analysis has been performed for other bromo-pyridine derivatives, demonstrating good agreement between theoretical and experimental data. researchgate.netresearchgate.net

Future research on the chemical compound 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine is poised to explore innovative methodologies aimed at refining its synthesis, enhancing its characterization, and understanding its chemical behavior. The following sections outline key areas for future investigation, focusing on methodological advancements and the development of a deeper structure-reactivity understanding.

Q & A

Q. What are the key synthetic strategies for preparing 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves bromination of a pyridine precursor followed by functionalization of the piperidine moiety. For example:

Bromination : React 3-(1-propylpiperidin-2-yl)pyridine with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).

Piperidine Functionalization : Introduce the propyl group via alkylation of piperidine using 1-bromopropane and a base (e.g., K₂CO₃) in acetonitrile under reflux .

Optimization Tips :

Q. How can researchers confirm the structural integrity of 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare and NMR spectra with computed chemical shifts (DFT methods like B3LYP/6-31G*) to verify substituent positions .

- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm stereochemistry and bond angles .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) to ensure no fragmentation or impurities.

Q. What are the stability considerations for storing 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine?

Methodological Answer:

- Storage Conditions : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent bromine dissociation or hydrolysis.

- Degradation Monitoring : Conduct periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect decomposition products like 3-(1-propylpiperidin-2-yl)pyridine.

Advanced Research Questions

Q. How does the 1-propylpiperidin-2-yl substituent influence the electronic and steric properties of the pyridine ring?

Methodological Answer:

- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map electrostatic potential surfaces and assess electron-withdrawing/donating effects of the substituent .

- Steric Mapping : Use X-ray crystallography to measure dihedral angles between the piperidine ring and pyridine plane, correlating with steric hindrance in cross-coupling reactions .

Q. What mechanistic insights explain contradictions in reactivity during Suzuki-Miyaura couplings with this compound?

Methodological Answer:

- Competitive Pathways : The bromine atom may undergo oxidative addition with Pd(0) catalysts, but steric hindrance from the piperidine group can slow transmetallation.

- Experimental Design :

Q. How can researchers design experiments to probe the compound’s potential in medicinal chemistry (e.g., kinase inhibition)?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine chains (e.g., ethyl, isopropyl) and test inhibitory activity against kinase panels (e.g., EGFR, VEGFR).

- Docking Studies : Use AutoDock Vina to model interactions between the bromopyridine moiety and kinase ATP-binding pockets. Validate with IC₅₀ assays .

Q. What analytical strategies resolve discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., anhydrous acetonitrile), reaction temperature (±2°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%).

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., base strength, reaction time) affecting yield .

Q. How does the compound’s reactivity compare to analogs like 2-Bromo-3-(trifluoromethyl)pyridine in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Conduct competition experiments between 2-Bromo-3-(1-propylpiperidin-2-yl)pyridine and trifluoromethyl analogs with nucleophiles (e.g., NaN₃).

- Computational Comparison : Calculate activation energies (ΔG‡) for bromine displacement using DFT to explain steric/electronic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.